Cas no 115377-93-0 (2-(Methoxymethoxy)phenylboronic acid)

2-(Methoxymethoxy)phenylboronic acid 化学的及び物理的性質
名前と識別子
-
- 2-(Methoxymethoxy)phenylboronic acid
- B-[2-(methoxymethoxy)phenyl]Boronic acid
- Boronic acid, [2-(methoxymethoxy)phenyl]-
- [2-(Methoxymethoxy)phenyl]boronic acid
- DTXSID80447196
- 2-(Methoxymethoxy)phenylboronicacid
- AKOS006304553
- 115377-93-0
- SCHEMBL3654163
- Boronic acid, B-[2-(methoxymethoxy)phenyl]-
- MFCD10566597
- SY104605
- D71361
- SPJBOWONADYEPF-UHFFFAOYSA-N
- CS-0134705
- (2-(Methoxymethoxy)phenyl)boronic acid
- DA-35243
- AS-55631
-
- MDL: MFCD10566597
- インチ: InChI=1S/C8H11BO4/c1-12-6-13-8-5-3-2-4-7(8)9(10)11/h2-5,10-11H,6H2,1H3
- InChIKey: SPJBOWONADYEPF-UHFFFAOYSA-N
- ほほえんだ: COCOC1=CC=CC=C1B(O)O
計算された属性
- せいみつぶんしりょう: 182.07500
- どういたいしつりょう: 182.0750390g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 13
- 回転可能化学結合数: 4
- 複雑さ: 142
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 58.9Ų
じっけんとくせい
- 密度みつど: 1.19
- PSA: 58.92000
- LogP: -0.65090
2-(Methoxymethoxy)phenylboronic acid セキュリティ情報
2-(Methoxymethoxy)phenylboronic acid 税関データ
- 税関コード:2931900090
- 税関データ:
中国税関番号:
2931900090概要:
その他の有機−無機化合物。付加価値税:17.0%。税金還付率:13.0%。監督管理条件:AB(入国貨物通関表、出国貨物通関表)。最恵国待遇関税:6.5%。一般関税:30.0%
要約:
2931900090。その他の有機−無機化合物。付加価値税:17.0%。税金還付率:13.0%。管理条件:AB(輸入貨物検査証明書、輸出貨物検査証明書)。最恵国待遇関税:6.5%。一般関税:30.0%
2-(Methoxymethoxy)phenylboronic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB309831-1 g |
2-(Methoxymethoxy)phenylboronic acid, 96%; . |
115377-93-0 | 96% | 1g |
€93.00 | 2023-04-26 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M83100-5g |
(2-(Methoxymethoxy)phenyl)boronic acid |
115377-93-0 | 5g |
¥1180.0 | 2021-09-08 | ||
Alichem | A019063992-500mg |
2-(Methoxymethoxy)phenylboronic acid |
115377-93-0 | 95% | 500mg |
$980.00 | 2023-09-04 | |
Chemenu | CM135513-5g |
2-(Methoxymethoxy)phenylboronic acid |
115377-93-0 | 95% | 5g |
$91 | 2023-01-12 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1205345-100g |
(2-(Methoxymethoxy)phenyl)boronic acid |
115377-93-0 | 98% | 100g |
¥3822.00 | 2024-08-09 | |
abcr | AB309831-100g |
2-(Methoxymethoxy)phenylboronic acid, 96%; . |
115377-93-0 | 96% | 100g |
€386.90 | 2025-03-19 | |
Aaron | AR000HD1-1g |
Boronic acid, B-[2-(methoxymethoxy)phenyl]- |
115377-93-0 | 98% | 1g |
$10.00 | 2025-01-20 | |
Aaron | AR000HD1-25g |
Boronic acid, B-[2-(methoxymethoxy)phenyl]- |
115377-93-0 | 98% | 25g |
$104.00 | 2025-01-20 | |
Apollo Scientific | OR360202-500g |
2-(Methoxymethoxy)phenylboronic acid |
115377-93-0 | 95% | 500g |
£2803.00 | 2025-02-19 | |
1PlusChem | 1P000H4P-5g |
Boronic acid, B-[2-(methoxymethoxy)phenyl]- |
115377-93-0 | 95% | 5g |
$20.00 | 2025-02-18 |
2-(Methoxymethoxy)phenylboronic acid 関連文献
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Zhimin Dong,Zifan Li,Yue Feng,Wenjie Dong,Ting Wang,Zhongping Cheng,Youqun Wang,Ying Dai,Xiaohong Cao,Yuhui Liu Environ. Sci.: Nano, 2021,8, 2372-2385
-
Rafael A. Allão Cassaro,Jackson A. L. C. Resende,Sauli Santos Jr.,Lorenzo Sorace,Maria G. F. Vaz CrystEngComm, 2013,15, 8422-8425
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Christopher R. Clough,Peter Müller,Christopher C. Cummins Dalton Trans., 2008, 4458-4463
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Jifu Mao,Mahmoud Rouabhia,Saïd Elkoun RSC Adv., 2021,11, 16996-17006
-
5. 3D hierarchical tubular micromotors with highly selective recognition and capture for antibiotics†Xingmei Bing,Xiaolei Zhang,Jia Li,Wenning Yang,Jie Yang J. Mater. Chem. A, 2020,8, 2809-2819
-
Mahesh Shidore,Jatin Machhi,Prashant Murumkar,Mahesh Barmade,Jigar Thanki,Mange Ram Yadav RSC Adv., 2015,5, 91908-91921
-
Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
-
Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054
-
Jun Zhou,Yanhua Lei,Chenghai Ma,Wenhua Lv,Na Li,Ying Wang,Hu Xu,Zhigang Zou Chem. Commun., 2017,53, 10536-10539
2-(Methoxymethoxy)phenylboronic acidに関する追加情報
Introduction to 2-(Methoxymethoxy)phenylboronic Acid (CAS No. 115377-93-0)
2-(Methoxymethoxy)phenylboronic acid is a specialized organoboron compound that has garnered significant attention in the field of pharmaceutical chemistry and materials science due to its unique structural and functional properties. With the CAS number 115377-93-0, this compound represents a derivative of biphenyl, featuring two methoxy groups and a boronic acid functional group at the para position relative to one of the phenyl rings. The presence of these functional groups imparts distinct reactivity and solubility characteristics, making it a valuable intermediate in various synthetic applications.
The boronic acid moiety in 2-(Methoxymethoxy)phenylboronic acid is particularly noteworthy for its role in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis. This reaction enables the formation of carbon-carbon bonds between boronic acids and aryl or vinyl halides, facilitating the construction of complex molecular architectures. The methoxy groups attached to the boron atom enhance the stability of the boronic acid under various reaction conditions, making it an ideal candidate for pharmaceutical synthesis where high yields and selectivity are paramount.
In recent years, research has highlighted the potential of 2-(Methoxymethoxy)phenylboronic acid in drug discovery and development. Boronic acids are known for their ability to form reversible coordination complexes with diols, a property that has been exploited in the design of carbohydrate-based therapeutics. For instance, studies have demonstrated its utility in the development of inhibitors targeting bacterial enzymes such as glycosidases, which play crucial roles in pathogenicity. The structural motif of 2-(Methoxymethoxy)phenylboronic acid allows for fine-tuning of binding interactions, making it a versatile scaffold for designing novel antimicrobial agents.
The methoxymethoxy substituents on the phenyl ring contribute to the compound's solubility in both polar and non-polar solvents, broadening its applicability in synthetic chemistry. This dual solubility profile is particularly advantageous when scaling up reactions from laboratory settings to industrial production, as it simplifies purification and isolation processes. Moreover, the electronic properties induced by these substituents can be leveraged to modulate reactivity in catalytic systems, enhancing efficiency in cross-coupling reactions and other transformations.
Advances in computational chemistry have further elucidated the mechanistic aspects of 2-(Methoxymethoxy)phenylboronic acid reactions. Molecular modeling studies have revealed that the methoxy groups stabilize reactive intermediates through hyperconjugation and intramolecular hydrogen bonding, thereby accelerating reaction rates. These insights have guided the optimization of synthetic protocols, leading to improved yields and reduced byproduct formation. Such computational approaches are increasingly integral to modern drug discovery pipelines, where rapid screening and design iterations are essential.
In material science, 2-(Methoxymethoxy)phenylboronic acid has been explored for its potential applications in organic electronics. Boron-containing aromatic compounds exhibit tunable electronic properties due to their extended π-conjugation systems. Researchers have investigated its use in developing organic semiconductors and light-emitting diodes (OLEDs), where precise control over molecular structure is critical for achieving desired performance characteristics. The ability to incorporate this compound into thin-film devices underscores its versatility beyond traditional pharmaceutical applications.
The synthesis of 2-(Methoxymethoxy)phenylboronic acid typically involves multi-step processes starting from commercially available biphenyl derivatives. Key steps include selective methylation followed by borylation using palladium-catalyzed cross-coupling reactions. Recent innovations in catalytic systems have improved the efficiency and selectivity of these transformations, reducing reliance on harsh conditions or expensive reagents. Such advancements align with broader trends toward sustainable chemistry practices, emphasizing green solvent systems and minimal waste generation.
Evaluation of 2-(Methoxymethoxy)phenylboronic acid's biological activity has revealed promising results in preclinical studies targeting neurological disorders. Its ability to interact with glycosidic moieties suggests potential as an enzyme inhibitor for diseases involving aberrant glycosylation pathways. Ongoing research aims to identify optimal derivatives with enhanced potency and reduced toxicity profiles through structure-activity relationship (SAR) studies. These efforts highlight the compound's therapeutic relevance within emerging treatment modalities.
The future prospects for 2-(Methoxymethoxy)phenylboronic acid are vast, driven by its adaptability across multiple scientific disciplines. As synthetic methodologies continue to evolve, new applications will likely emerge, particularly in areas requiring precise molecular engineering such as nanotechnology and bioimaging. Collaborative efforts between academia and industry will be essential to translate laboratory discoveries into practical solutions addressing global challenges in health care and materials innovation.
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